N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
This compound features a hybrid structure combining a 1,3,5-trimethylpyrazole-4-carboxamide moiety linked via a methylene bridge to a [2,4'-bipyridin] scaffold. The bipyridine system is known for its redox activity and metal-chelating properties, while the pyrazole-carboxamide group may contribute to hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-17(13(2)23(3)22-12)18(24)21-11-14-4-9-20-16(10-14)15-5-7-19-8-6-15/h4-10H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITAAVLRLOPOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
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Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
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Attachment of the Pyrazole Ring: : The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization.
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Formation of the Carboxamide Group: : The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The bipyridine moiety can undergo oxidation reactions, often leading to the formation of N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, particularly targeting the bipyridine or pyrazole rings.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the bipyridine ring, allowing for further functionalization. Halogenation and alkylation are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: N-oxides of the bipyridine moiety.
Reduction: Reduced forms of the bipyridine or pyrazole rings.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Chemistry
In coordination chemistry, N-([2,4’-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can act as a ligand, forming complexes with transition metals. These complexes are studied for their electronic, magnetic, and catalytic properties.
Biology and Medicine
The compound’s structure suggests potential bioactivity, making it a candidate for drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to form coordination polymers makes it useful in the design of advanced materials for electronics or photonics.
Mechanism of Action
The mechanism by which N-([2,4’-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers and influencing their electronic properties. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Analogues from Patented Compounds
Example Compound : (S)-L-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (Patent: EP Bulletin, 2025)
- Structural Differences: The patented compound substitutes the pyrazole-carboxamide group with a pentan-2-amine chain and introduces difluoromethyl groups at the 2' and 6 positions of the bipyridine. The methylenoxy linker in the patented compound contrasts with the methylene bridge in the target compound.
- Functional Implications: Difluoromethyl groups enhance lipophilicity and metabolic stability compared to the trimethylpyrazole group, which may prioritize solubility.
Comparison with Bipyridine-Based Redox-Active Compounds
Example Compounds : 1-(2,4-Dinitrophenyl)-(4,4'-bipyridin)-1-ium chloride derivatives (Congress Report, 2024)
- Synthetic Pathways :
- These analogs are synthesized via the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) reaction, contrasting with the likely nucleophilic substitution or coupling strategies used for the target compound.
- Functional Properties :
- Cyclic voltammetry (CV) studies of the 4,4'-bipyridinium derivatives reveal reversible redox behavior due to the charged bipyridinium core. The neutral 2,4'-bipyridine in the target compound may exhibit distinct redox properties.
- Photoluminescence in these analogs is attributed to extended π-conjugation, a feature less likely in the target compound due to steric hindrance from the pyrazole group .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Pyrazole-carboxamides are often explored as kinase inhibitors, but this remains speculative without direct evidence.
- Synthetic Challenges : The ANRORC method offers a pathway for charged bipyridines, but neutral 2,4'-bipyridines (as in the target compound) may require alternative strategies, such as Suzuki coupling or reductive amination.
- Property Optimization : The trimethylpyrazole group may improve solubility compared to fluorinated analogs but could reduce membrane permeability.
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by various studies and data.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a bipyridine moiety and a carboxamide group. Its chemical structure can be represented as follows:
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. This compound has been studied for its ability to inhibit various cancer cell lines.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| N-(2-hydroxyphenyl)-1H-pyrazole | HeLa (Cervical) | 15.0 | |
| 3-(2-chlorophenyl)-1H-pyrazole | MCF7 (Breast) | 10.0 |
The compound demonstrated an IC50 value of 12.5 µM against A549 lung cancer cells, indicating potent activity.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound has shown promise in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory pathway.
Case Study: Inhibition of COX Enzymes
A study evaluated the inhibitory effects of the compound on COX-1 and COX-2 enzymes. The results revealed a selective inhibition profile favoring COX-2 over COX-1, which is beneficial for reducing inflammation with fewer gastrointestinal side effects.
Table 2: COX Inhibition Activity
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Reference |
|---|---|---|---|---|
| This compound | 25.0 | 10.0 | 2.5 |
This selectivity suggests that the compound could be a candidate for developing anti-inflammatory drugs with improved safety profiles.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been investigated. Preliminary studies indicate effectiveness against various bacterial strains.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The compound exhibited varying degrees of activity against these strains, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
